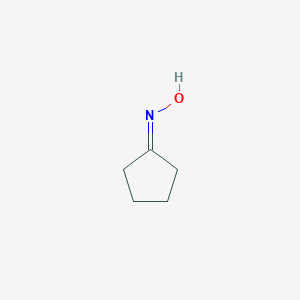

Cyclopentanone oxime

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du diéthylamide de l'acide lysergique implique plusieurs étapes, à partir de l'acide lysergique. Une méthode courante consiste à condenser l'acide lysergique avec la diéthylamine . La réaction nécessite généralement un catalyseur acide et est effectuée dans des conditions de température contrôlées pour garantir la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle du diéthylamide de l'acide lysergique suit des voies synthétiques similaires, mais à plus grande échelle. Le procédé implique la culture du champignon ergot pour obtenir de l'acide lysergique, suivie d'une synthèse chimique pour produire du diéthylamide de l'acide lysergique . Le processus de production est fortement réglementé en raison des effets puissants du composé et de son statut juridique.

Analyse Des Réactions Chimiques

Types de réactions

Le diéthylamide de l'acide lysergique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles à sa synthèse et à sa modification.

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'hydroxyde de sodium ou l'hydroxyde de potassium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du diéthylamide de l'acide lysergique peut conduire à la formation de 2-oxo-3-hydroxy-LSD .

Applications de la recherche scientifique

Le diéthylamide de l'acide lysergique a été largement étudié pour ses applications thérapeutiques potentielles. Il a été utilisé dans la recherche clinique pour explorer ses effets sur l'anxiété, la dépression et d'autres troubles psychiatriques . De plus, il a été étudié pour son potentiel à améliorer la créativité et les fonctions cognitives . En neurosciences, le diéthylamide de l'acide lysergique est utilisé pour étudier la connectivité cérébrale et le rôle des récepteurs de la sérotonine dans la perception et la cognition .

Mécanisme d'action

Le diéthylamide de l'acide lysergique exerce ses effets principalement par le biais du système sérotoninergique. Il se lie et active le récepteur de la 5-hydroxytryptamine de sous-type 2A (5-HT2A), ce qui entraîne une neurotransmission altérée et des changements de perception . Le composé interagit également avec d'autres récepteurs, notamment les récepteurs de la dopamine et du glutamate, contribuant à ses effets complexes sur le cerveau .

Applications De Recherche Scientifique

Organic Synthesis

Role as an Intermediate:

Cyclopentanone oxime serves as a crucial intermediate in the synthesis of numerous organic compounds. It is particularly valuable in the pharmaceutical and agrochemical industries where it aids in the development of active ingredients and other derivatives. The ability to modify its structure allows for the creation of a wide range of biologically active molecules .

Case Study:

A study demonstrated the synthesis of this compound derivatives that exhibited anticancer properties. These derivatives were evaluated for their efficacy against various cancer cell lines, showcasing the potential of this compound in medicinal chemistry .

Analytical Chemistry

Preparation of Derivatives:

In analytical chemistry, this compound is utilized to prepare derivatives for chromatographic and spectroscopic analysis. This facilitates the identification and quantification of complex mixtures, enhancing the accuracy of analytical methods .

Application Example:

The use of this compound in developing analytical methods for environmental samples has been documented, where it aids in detecting trace amounts of pollutants through advanced chromatographic techniques.

Polymer Chemistry

Chain Transfer Agent:

this compound acts as a chain transfer agent in polymerization processes. Its incorporation can significantly enhance the thermal stability and mechanical strength of polymers, making it a valuable additive in material science .

Research Insight:

Research has shown that using this compound in polymer synthesis can lead to improved properties in thermoplastics, which are essential for various industrial applications.

Coordination Chemistry

Formation of Coordination Complexes:

The compound is employed to form coordination complexes that are integral to catalysis and materials science. These complexes exhibit unique reactivity and selectivity, making them suitable for various catalytic processes .

Example Application:

Studies have explored the use of this compound-based ligands in transition metal catalysis, demonstrating enhanced catalytic activity and selectivity compared to traditional ligands.

Biochemical Research

Enzyme Mechanism Studies:

this compound is investigated for its potential role in studying enzyme mechanisms and interactions due to its ability to form stable adducts with biomolecules. This property allows researchers to probe enzyme activity and function more effectively .

Case Study:

Research involving this compound has revealed insights into enzyme inhibition mechanisms, providing a deeper understanding of biochemical pathways relevant to drug development.

Summary Table of Applications

Mécanisme D'action

Lysergic acid diethylamide exerts its effects primarily through the serotonin system. It binds to and activates the 5-hydroxytryptamine subtype 2A receptor (5-HT2A), leading to altered neurotransmission and changes in perception . The compound also interacts with other receptors, including dopamine and glutamate receptors, contributing to its complex effects on the brain .

Comparaison Avec Des Composés Similaires

Le diéthylamide de l'acide lysergique fait partie d'une classe de composés appelés lysergamides. Des composés similaires incluent :

1-acétyl-LSD (ALD-52) : Structurellement similaire au diéthylamide de l'acide lysergique, mais avec des propriétés pharmacologiques différentes.

N-éthyl-N-cyclopropyl-lysergamide (ECPLA) : Autre lysergamide ayant une forte affinité pour les récepteurs de la sérotonine.

3,4-méthylènedioxy-méthamphétamine (MDMA) : Bien qu'il ne s'agisse pas d'un lysergamide, il partage certains effets psychotropes avec le diéthylamide de l'acide lysergique.

Le diéthylamide de l'acide lysergique est unique par sa puissance et l'étendue de ses effets psychologiques, ce qui en fait un outil précieux pour la recherche scientifique et un sujet d'intérêt continu dans les domaines de la psychiatrie et des neurosciences .

Activité Biologique

Cyclopentanone oxime is an organic compound derived from cyclopentanone through the reaction with hydroxylamine. This compound has garnered attention for its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to illustrate its potential applications in medicine and pharmacology.

Synthesis of this compound

This compound can be synthesized through a reaction between cyclopentanone and hydroxylamine hydrochloride under mild conditions. The general reaction can be represented as follows:

This synthesis typically yields moderate to good results, with spectroscopic data confirming the formation of the oxime as a single conformational isomer .

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant anticancer properties. For instance, cyclopentanone-based oxime derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and oxidative stress induction. A notable study indicated that these compounds were more effective than some conventional chemotherapeutics in inhibiting cancer cell growth .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound derivatives on different cancer cell lines, including HeLa and MGC7901. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 10.5 | Induction of apoptosis via caspase activation |

| Cyclopentanone Derivative A | MGC7901 | 8.3 | Cell cycle arrest at G2/M phase |

| Cyclopentanone Derivative B | HCT116 | 12.0 | ROS production leading to oxidative stress |

Antibacterial and Antifungal Activity

This compound has also been studied for its antibacterial and antifungal properties. Research indicates that it exhibits inhibitory effects against several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. Studies show that it can reduce inflammatory markers and cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, evidenced by increased caspase-3 activity and cytochrome C release.

- Cell Cycle Arrest : this compound derivatives can cause cell cycle arrest at different phases, particularly G2/M.

- Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) leads to cellular damage and apoptosis.

Propriétés

IUPAC Name |

N-cyclopentylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-6-5-3-1-2-4-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNXYFLJZILPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020363 | |

| Record name | Cyclopentanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-28-5 | |

| Record name | Cyclopentanone, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTANONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY3BV00PCY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.